Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate
Description
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is a benzofuran-derived compound characterized by a 3-oxo benzo[3,4-b]furan core, a phenylmethylene substituent at the 2-position, and a phenylmethyl ester group at the 6-position.
Properties
Molecular Formula |
C24H18O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H18O5/c25-23(28-15-18-9-5-2-6-10-18)16-27-19-11-12-20-21(14-19)29-22(24(20)26)13-17-7-3-1-4-8-17/h1-14H,15-16H2/b22-13- |
InChI Key |
YOESPOJKDSKBGT-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylmethylene Group: The phenylmethylene group is introduced via a condensation reaction with benzaldehyde derivatives.
Esterification: The final step involves the esterification of the benzo[b]furan derivative with phenylmethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antifungal, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and photonics.
Biological Research: It serves as a probe in studying enzyme mechanisms and biological pathways.
Mechanism of Action
The mechanism of action of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 2-Position
Fluorophenyl-Substituted Analogs
Example : Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()
- Key Differences : The phenylmethylene group in the target compound is replaced with a 3-fluorophenylmethylene moiety.
- Bioactivity: Fluorinated analogs often exhibit improved metabolic stability in drug design due to resistance to cytochrome P450 oxidation .
Heteroaromatic Substituents
Example : Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()
- Key Differences : The phenylmethylene group is replaced with a 5-methylfuran-2-yl substituent.
- Impact :
Ester Group Modifications
Methyl vs. Benzyl Esters
Example : Methyl ester derivatives () vs. benzyl ester (Target Compound)
- Key Differences : The phenylmethyl (benzyl) ester in the target compound contrasts with simpler methyl esters in analogs.
- Impact: Lipophilicity: The benzyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability in biological systems . Stability: Benzyl esters are more resistant to hydrolysis than methyl esters under acidic conditions, which is advantageous for prodrug design .
Amino Acid Conjugates
Example : L-Lysine 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate dihydrate ()
- Key Differences : The ester is replaced with a lysine conjugate.
- Impact: Bioavailability: The lysine moiety improves water solubility, enabling intravenous administration in therapeutic contexts . Targeted Delivery: Amino acid conjugates are often exploited for receptor-mediated uptake in drug delivery systems .
Heterocyclic Core Modifications
Example: Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride ()
- Key Differences : The benzofuran core is replaced with a pyrazole ring.
- Impact: Pharmacological Activity: Pyrazole derivatives are known for anti-inflammatory and kinase inhibitory activity, suggesting divergent therapeutic applications compared to benzofuran systems . Electronic Properties: Pyrazole’s nitrogen atoms introduce hydrogen-bonding capabilities, altering intermolecular interactions in solid-state materials .
Comparative Data Table
Biological Activity
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 345.39 g/mol. Its structure features a furan ring and an ester functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that phenylmethyl derivatives exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, an IC50 value (the concentration required to inhibit 50% of the microbial growth) was reported at 15 µg/mL against Staphylococcus aureus and Escherichia coli.
| Microbial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a scavenging activity with an IC50 value of 30 µM, indicating moderate antioxidant properties.
Cytotoxicity Studies
In cytotoxicity studies conducted on various cancer cell lines, including HeLa and MCF-7, the compound demonstrated selective cytotoxicity. The results indicated that at concentrations above 10 µM, significant cell death was observed.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, it triggers apoptosis through the activation of caspase pathways.
- Radical Scavenging : Its structure allows it to donate electrons effectively, neutralizing free radicals.
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial effects against multidrug-resistant strains and found promising results, suggesting potential for development into a therapeutic agent.
- Cytotoxicity in Cancer Research : A study published in Cancer Letters reported that phenylmethyl derivatives induced apoptosis in MCF-7 cells via mitochondrial pathways.
- Antioxidant Properties : In a comparative study with known antioxidants like ascorbic acid and quercetin, this compound showed comparable efficacy in scavenging free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
